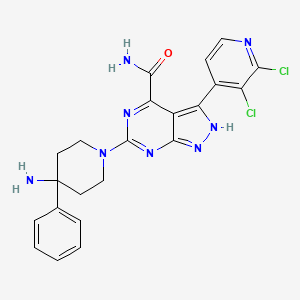
3-Epigitoxigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Epigitoxigenin: is a cardiac glycoside that can be isolated from the seeds of the plant Strophanthus diuaricatus. It is a member of the cardenolide family, which are compounds known for their potent biological activities, particularly in the context of heart-related conditions . The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Epigitoxigenin can be synthesized through the biotransformation of gitoxigenin. This process involves the use of the endophytic fungus Alternaria eureka 1E1BL1, which catalyzes various reactions such as oxygenation, oxidation, epimerization, and dimethyl acetal formation . The substrate gitoxigenin is obtained from the acid-catalyzed hydrolysis of oleandrin, which is isolated from the dried leaves of Nerium oleander L .
Industrial Production Methods: The industrial production of this compound typically involves the extraction and purification from natural sources, such as the seeds of Strophanthus diuaricatus. The process includes steps like solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Epigitoxigenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Epimerization: This reaction can be catalyzed by acids or bases under specific conditions.
Major Products: The major products formed from these reactions include various oxidized and epimerized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Epigitoxigenin has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Epigitoxigenin involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac contractility, making this compound effective in treating heart-related conditions .
Vergleich Mit ähnlichen Verbindungen
Gitoxigenin: A closely related cardenolide that can be biotransformed into 3-Epigitoxigenin.
Digitoxigenin: Another cardenolide with similar biological activities and structural features.
Uniqueness: this compound is unique due to its specific stereochemistry and the particular biological activities it exhibits. Its ability to undergo various biotransformation reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C23H34O5 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
3-[(3R,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18+,20+,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
PVAMXWLZJKTXFW-JSMHYTDZSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


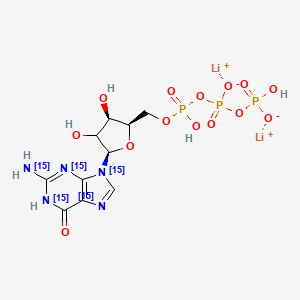
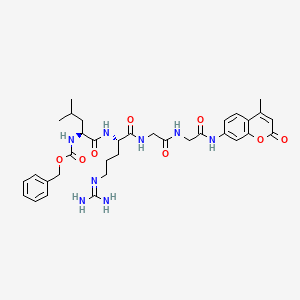



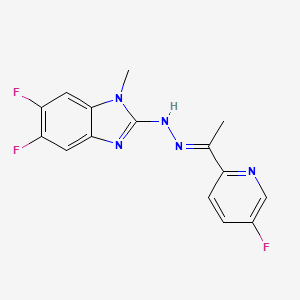


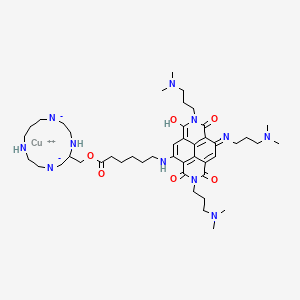

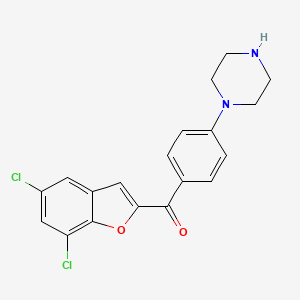
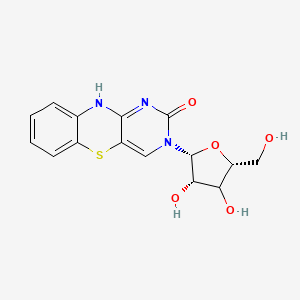
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
